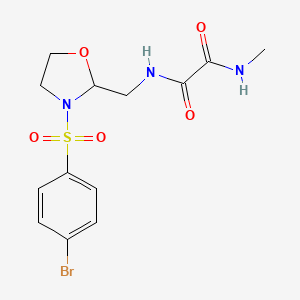

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O5S/c1-15-12(18)13(19)16-8-11-17(6-7-22-11)23(20,21)10-4-2-9(14)3-5-10/h2-5,11H,6-8H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHMTLBCIVVCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide typically involves multiple steps:

Formation of the Oxazolidin Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidin ring.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromine atom replaces a leaving group on the phenyl ring.

Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent in the presence of a base, such as pyridine or triethylamine.

Oxalamide Formation: The final step involves the reaction of the intermediate compound with oxalyl chloride and a secondary amine to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analog 1: N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (Compound 4)

- Key Features: Contains azetidinone (4-membered lactam) rings instead of oxazolidinone (5-membered). Chloro and hydroxy/methoxy substituents enhance polarity compared to the bromophenyl group. Synthesized via chloro acetyl chloride and triethylamine in 1,4-dioxane .

- Polar substituents may improve aqueous solubility but reduce membrane permeability compared to the bromophenyl-sulfonyl group.

2.2 Structural Analog 2: N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide (Compound 10)

- Key Features: Features imidazolidinone rings (5-membered, two nitrogen atoms). Hydroxy and methoxy groups enable hydrogen bonding. Higher melting point (215–217°C) suggests strong crystal packing due to symmetry and polar groups .

- The target compound’s bromophenyl-sulfonyl group may confer greater lipophilicity, favoring blood-brain barrier penetration.

2.3 Structural Analog 3: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53)

- Key Features :

- Fluorine atoms enhance electronegativity and metabolic stability, similar to bromine in the target compound.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The target’s sulfonyl group likely offers superior stability versus sulfonamides (e.g., Example 53), which may hydrolyze under acidic conditions .

- Bioactivity : Bromine’s bulkiness may enhance binding to hydrophobic pockets compared to chlorine or polar groups in Compounds 4 and 10 .

- Synthetic Challenges: Oxazolidinone synthesis typically requires controlled lactamization, whereas azetidinones (Compound 4) demand stringent conditions to mitigate ring strain .

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a combination of oxazolidinone and oxalamide functionalities along with a bromophenyl sulfonyl moiety. Its molecular formula is , with a molecular weight of 505.4 g/mol. The structure is significant for its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H25BrN4O6S |

| Molecular Weight | 505.4 g/mol |

| CAS Number | 868980-93-2 |

| Melting Point | Not specified |

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects such as:

- Anti-inflammatory actions

- Anticancer properties

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of oxazolidinones showed cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. Research has shown that sulfonamide derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation . This mechanism could be beneficial in treating inflammatory diseases.

Enzyme Inhibition

The compound's ability to interact with enzymes makes it a candidate for biochemical probes in research settings. Studies have explored its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic advancements .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives, including this compound. The findings revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Q & A

Q. Key Evidence :

Q. Table 1: Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonyl Chlorination | PCl₅, toluene, reflux | 73-85% | |

| Oxalamide Formation | Oxalyl chloride, methylamine, dioxane, 0°C | ~70% | |

| Purification | Silica gel (EtOAc/hexane, 3:7) | >95% |

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

- FTIR : Confirm sulfonyl (S=O, ~1350-1150 cm⁻¹) and oxazolidinone (C=O, ~1700 cm⁻¹) groups.

- ¹H/¹³C NMR : Identify methylene protons (δ 3.5–4.5 ppm for oxazolidinyl-CH₂), sulfonyl-aryl protons (δ 7.7–7.9 ppm), and methyl groups (δ 2.8–3.2 ppm for N-CH₃).

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀BrN₃O₅S: 490.0321).

Q. Key Evidence :

- ¹H NMR of similar oxazolidinone derivatives showed distinct splitting patterns for methylene and aryl protons .

- IR peaks for sulfonamide and carbonyl groups align with reported data .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected splitting or missing peaks) may arise from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium states.

- Impurities : Employ preparative HPLC or 2D NMR (COSY, HSQC) to isolate signals.

- Crystallographic Data : Compare with single-crystal X-ray structures (e.g., Acta Crystallographica reports ).

Example :

In a related oxazolidinone derivative, inconsistent ¹³C NMR signals were resolved via HSQC, confirming coupling between CH₂ and adjacent carbonyl groups .

Advanced: What strategies optimize the yield of the target compound?

Methodological Answer:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity .

- Catalysis : Introduce Pd/C for hydrogenolysis of protecting groups (e.g., benzyl ethers) with >90% efficiency .

- Stoichiometry : Optimize molar ratios (e.g., 1.2 equivalents of oxalyl chloride to prevent side reactions) .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (coupling) | +15% |

| Catalyst Loading | 5% Pd/C (w/w) | +20% |

| Purification Method | Gradient elution | +10% purity |

Advanced: How to design experiments to study structure-activity relationships (SAR)?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl ).

Biological Assays : Test inhibitory activity against target enzymes (e.g., antimicrobial assays ).

Computational Modeling : Use DFT or molecular docking to correlate electronic properties (e.g., sulfonyl group electronegativity) with activity.

Q. Key Evidence :

- Thiazolo-triazole-oxalamide derivatives showed varied bioactivity based on aryl substitutions .

- Hydroxamic acid analogs demonstrated SAR-dependent antioxidant profiles .

Advanced: How to analyze stability under varying conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to determine decomposition points (e.g., onset at ~180°C ).

- Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradants.

Example :

A sulfonamide analog decomposed at 180°C, suggesting limited thermal stability in non-inert environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.